四氟硼酸铯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

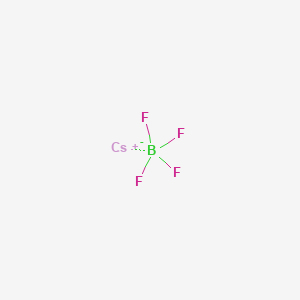

Caesium tetrafluoroborate is a chemical compound with the molecular formula BCsF4 . It has a molecular weight of 219.71 g/mol . The compound is composed of the tetrafluoroborate anion (BF4-) and the caesium cation (Cs+) .

Synthesis Analysis

Caesium tetrafluoroborate can be prepared by reacting boric and hydrofluoric acids with caesium hydroxide or caesium carbonate .Molecular Structure Analysis

The molecular structure of caesium tetrafluoroborate is represented by the InChI string:InChI=1S/BF4.Cs/c2-1(3,4)5;/q-1;+1 . The compound is made up of a caesium cation (Cs+) and a tetrafluoroborate anion (BF4-) . Chemical Reactions Analysis

Caesium tetrafluoroborate has been used in the field of perovskite solar cells. A study reported the use of caesium tetrafluoroborate for surface passivation of wide bandgap perovskite solar cells .Physical And Chemical Properties Analysis

Caesium tetrafluoroborate has a molecular weight of 219.71 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 219.9083698 g/mol .科学研究应用

Surface Passivation of Wide Bandgap Perovskite Solar Cells

Caesium tetrafluoroborate is used in the surface passivation of wide bandgap perovskite solar cells . The selective reactivity-assisted sacrificial additive coating improves the open circuit voltage of the devices . This approach can be adapted to other perovskites of various compositions .

Enhanced Emission and Stability of CsPbBr3 Nanocrystals

Caesium tetrafluoroborate is used in the in situ passivation of Pb0 traps by fluoride acid-based ionic liquids, which enhances the emission and stability of CsPbBr3 nanocrystals . This results in highly fluorescent and stable perovskite nanocrystals, with the photoluminescence quantum yield (PLQY) of the as-synthesized nanocrystals improving from 63.82% to 94.63% .

White Light-Emitting Diodes

The introduction of Caesium tetrafluoroborate significantly eliminates the Pb0 traps, leading to the production of highly fluorescent and stable perovskite nanocrystals . These nanocrystals are used in the assembly of white light-emitting diodes (LEDs), which exhibit high luminous efficiency (100.07 lm W −1) and wide color gamut (140.64% of the National Television System Committee (NTSC) standard) .

In-vitro Studies

Caesium tetrafluoroborate is used in in-vitro studies. These studies are performed in controlled laboratory settings using cells or tissues.

作用机制

Target of Action

Caesium tetrafluoroborate (CsBF4) is an ionic compound that consists of the caesium cation (Cs+) and the tetrafluoroborate anion (BF4-) The tetrafluoroborate anion is known to be a weakly coordinating anion This property allows it to be used in various chemical reactions without significantly affecting the overall process .

Mode of Action

This is due to its symmetrical structure, which distributes the negative charge equally over four atoms, and its composition of highly electronegative fluorine atoms, which diminish the basicity of the anion . Therefore, in most reactions involving CsBF4, it is usually assumed that the caesium cation is the reactive agent .

Biochemical Pathways

Tetrafluoroborate salts are often used in synthesis due to their weakly coordinating nature . They are also more soluble in organic solvents than related nitrate or halide salts , which could potentially affect various biochemical pathways.

Pharmacokinetics

A study on a similar compound, 18f-tetrafluoroborate (18f-tfb), showed that it was well-tolerated in healthy human subjects, with high uptakes seen in the thyroid, stomach, salivary glands, and bladder . Urinary clearance of 18F-TFB was also prominent .

Result of Action

Given its chemical properties, it is likely that csbf4 could be used in various chemical reactions without significantly affecting the overall process .

Action Environment

The action of CsBF4 can be influenced by various environmental factors. For instance, the solubility of CsBF4 in different solvents could affect its action and efficacy . Furthermore, the stability of CsBF4 could be affected by factors such as temperature and pH.

安全和危害

未来方向

Caesium tetrafluoroborate has been used in the field of perovskite solar cells, showing potential for future research in this area . Further studies could explore the use of caesium tetrafluoroborate in other applications and its potential effects on the performance and stability of these applications .

属性

IUPAC Name |

cesium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Cs/c2-1(3,4)5;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXRQPOVBVBECX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Cs+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BCsF4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635691 |

Source

|

| Record name | Caesium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18909-69-8 |

Source

|

| Record name | Caesium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。